molecular formula C14H18O4 B12119896 Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester CAS No. 1152517-96-8

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester

Cat. No.: B12119896
CAS No.: 1152517-96-8
M. Wt: 250.29 g/mol
InChI Key: ALSCTRMQDWASSO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and substituted with a tetrahydro-2-furanyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The tetrahydro-2-furanyl methoxy group can be introduced through a nucleophilic substitution reaction using tetrahydro-2-furanol and a suitable leaving group on the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2-furanyl methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The tetrahydro-2-furanyl methoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: This compound has a similar ester structure but lacks the tetrahydro-2-furanyl methoxy group.

    Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group at the ortho position instead of the tetrahydro-2-furanyl methoxy group.

    Benzoic acid, 4-methoxy-, methyl ester: This compound has a methoxy group at the para position, similar to the tetrahydro-2-furanyl methoxy group in terms of electronic effects.

Uniqueness

The uniqueness of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The tetrahydro-2-furanyl methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1152517-96-8

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 4-(oxolan-2-ylmethoxymethyl)benzoate

InChI

InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3

InChI Key

ALSCTRMQDWASSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC2CCCO2

Origin of Product

United States

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